molecular formula C25H20F3NO5 B1303054 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid CAS No. 959574-18-6

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1303054
M. Wt: 471.4 g/mol
InChI Key: MWYLISRBKNDQSE-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C25H20F3NO5 and its molecular weight is 471.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphonic Acid Preparation and Applications

Phosphonic acid functional groups are used in a wide range of applications due to their bioactive properties (drug, pro-drug), bone targeting, supramolecular or hybrid materials design, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The review by Sevrain et al. (2017) highlights the synthesis methods and diverse applications of phosphonic acids, suggesting areas where our compound of interest, possessing similar reactive functionalities, could potentially be applied in chemistry, biology, and physics (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) are known for their significant biological properties, including antioxidant activities. The structure-activity relationships (SARs) of these compounds indicate that certain structural features are crucial for their activity. Razzaghi-Asl et al. (2013) discuss the importance of modifications on the aromatic ring and carboxylic function of HCAs for enhancing antioxidant activity. Given the structural complexity of our compound, it could potentially exhibit antioxidant properties or serve as a scaffold for the development of new antioxidants (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV) and its derivatives, used in cancer treatment, medical materials, and other medical fields, showcase the flexibility and unique potential of carboxylic acid derivatives in drug synthesis. Zhang et al. (2021) highlight LEV's role in synthesizing drugs directly or as a precursor to more specific drug synthesis derivatives. This suggests that our compound, with its carboxylic acid functionality, could similarly be explored for its potential in drug development and synthesis (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Fluorine in Protein Design

The incorporation of fluorinated residues into proteins can enhance stability against chemical and thermal denaturation while retaining structure and activity. Buer and Marsh (2012) discuss the potential of fluorinated amino acids in protein design. The trifluoromethyl group in our compound suggests its potential application in designing proteins with novel properties (Buer & Marsh, 2012).

properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO5/c26-25(27,28)15-11-9-14(10-12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYLISRBKNDQSE-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376160
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

CAS RN

959574-18-6
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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